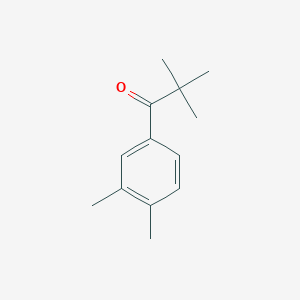











|
REACTION_CXSMILES
|
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[CH3:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[CH3:16])[C:10](Cl)=[O:11].CO.[Cl-].[NH4+]>O1CCCC1.C1(S[Cu])C=CC=CC=1>[CH3:6][C:7]1[CH:8]=[C:9]([C:10](=[O:11])[C:1]([CH3:4])([CH3:3])[CH3:2])[CH:13]=[CH:14][C:15]=1[CH3:16] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0.149 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0.107 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=O)Cl)C=CC1C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)S[Cu]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting green solution is stirred at -20° C. for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A suspension of 25.9 g
|
|
Type
|
ADDITION
|
|
Details
|
treated by the dropwise addition of 120 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -72° C.
|
|
Type
|
ADDITION
|
|
Details
|
treated by the dropwise addition of 17.8 g
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred at -22° C. for 11/2 hours
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
treated with 100 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
hydrolyzed by the addition of 250 ml
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids are filtered
|
|
Type
|
WASH
|
|
Details
|
washed with tetrahydrofuran
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate is dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
the oil distilled
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1C)C(C(C)(C)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |